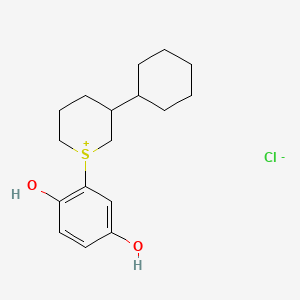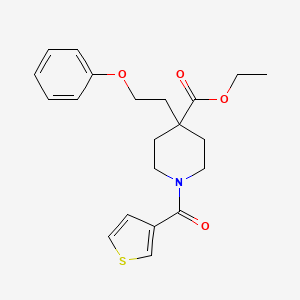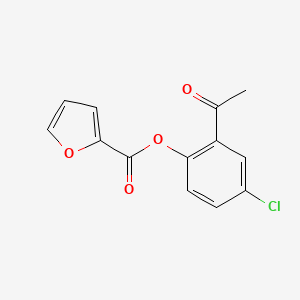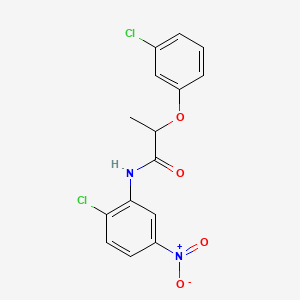
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride, also known as CHDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CHDP is a thiopyranium salt that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to prevent oxidative damage. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to inhibit the activity of pro-inflammatory cytokines, which can help to reduce inflammation.
Biochemical and Physiological Effects:
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to reduce oxidative stress-induced cell damage in a variety of cell types, including neuronal cells. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.
実験室実験の利点と制限
One advantage of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is that it is relatively easy to synthesize and can be produced using standard laboratory techniques. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are several potential future directions for research on 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride. One area of interest is the potential use of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride as a neuroprotective agent. Recent research has shown that 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride can protect against oxidative stress-induced cell damage in neuronal cells, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the mechanism of action of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride and to identify potential therapeutic targets for this compound. Finally, more studies are needed to evaluate the safety and efficacy of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride in animal models and in humans.
合成法
The synthesis of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride involves the reaction of cyclohexylamine with 2,5-dihydroxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the chloride salt of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride. The synthesis of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been the subject of numerous scientific studies due to its potential therapeutic applications. Recent research has shown that 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has antioxidant properties and can protect against oxidative stress-induced cell damage. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-(3-cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2S.ClH/c18-15-8-9-16(19)17(11-15)20-10-4-7-14(12-20)13-5-2-1-3-6-13;/h8-9,11,13-14H,1-7,10,12H2,(H-,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQIGTASOXBHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC[S+](C2)C3=C(C=CC(=C3)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![5-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5221805.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)

![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5221840.png)



![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)
![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)
